molecular formula C8H12F2KNO4 B2918518 Boc-3-amino-2,2-difluoro-propionic acid potassium salt CAS No. 1435806-88-4

Boc-3-amino-2,2-difluoro-propionic acid potassium salt

Cat. No.: B2918518
CAS No.: 1435806-88-4
M. Wt: 263.282
InChI Key: HOJUYQGYZGWWJZ-UHFFFAOYSA-M
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Description

Boc-3-amino-2,2-difluoro-propionic acid potassium salt (CAS 1196145-07-9) is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a potassium counterion. The molecular formula is C₈H₁₂F₂NO₄K, with a purity typically exceeding 95% . The Boc group enhances stability during synthetic processes, while the potassium salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO4.K/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13;/h4H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJUYQGYZGWWJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-3-amino-2,2-difluoro-propionic acid potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the presence of functional groups . The difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2,2-Difluoropropionic Acid (DFPA)

  • Molecular Formula: C₃H₄F₂O₂ (non-salt form) .
  • Key Differences : Lacks the Boc-protected amine and potassium ion. DFPA is a simpler fluorinated carboxylic acid, directly used as a lactate dehydrogenase (LDH) inhibitor in cancer research to target glycolytic pathways .
  • Applications : Acts as a metabolic inhibitor, whereas the Boc-protected derivative serves as a building block in peptide synthesis or prodrug development .

Sodium 2,2,3,3-Tetrafluoropropionate

  • Molecular Formula : C₃HF₄NaO₂; MW = 168.02 .
  • Structural Variance : Contains four fluorine atoms (vs. two in the Boc compound) and a sodium ion. The additional fluorines increase electronegativity and lipophilicity.
  • Applications: Used as a herbicide (e.g., Frenock, Taskforce) , contrasting with the Boc derivative’s research-focused roles.

Fmoc-3-Amino-2,2-Difluoro-Propionic Acid

  • Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc .
  • Functional Comparison : Fmoc is base-labile, whereas Boc is acid-labile, enabling orthogonal deprotection strategies in peptide synthesis. The potassium salt variant of the Boc compound offers superior solubility in polar solvents compared to the free acid form .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Solubility Key Applications
Boc-3-amino-2,2-difluoro-propionic acid K⁺ salt C₈H₁₂F₂NO₄K ~263.3* High (aqueous) Peptide synthesis, drug design
2,2-Difluoropropionic acid C₃H₄F₂O₂ 110.06 Moderate Glycolytic inhibition
Sodium 2,2,3,3-tetrafluoropropionate C₃HF₄NaO₂ 168.02 High Herbicides
Fmoc-3-amino-2,2-difluoro-propionic acid C₁₈H₁₆F₂NO₄ 355.33 Moderate (organic) Solid-phase peptide synthesis

*Calculated based on formula.

Biological Activity

Boc-3-amino-2,2-difluoro-propionic acid potassium salt (Boc-Dfd-PAK) is a fluorinated amino acid derivative with significant implications in pharmaceutical development, peptide synthesis, and biochemical research. The compound's unique structure, characterized by the presence of two fluorine atoms, enhances its stability and reactivity, making it a valuable tool in various scientific applications.

  • Molecular Formula : C₈H₁₂F₂NO₄·K
  • Molecular Weight : 263.28 g/mol
  • Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability during synthesis processes.

Boc-Dfd-PAK exhibits biological activity primarily through its interactions with enzymes and proteins. It can function as an inhibitor or activator depending on the molecular context. Its fluorinated structure allows for enhanced binding affinity to certain biological targets, which is vital in drug design.

Applications in Research

  • Pharmaceutical Development :
    • Utilized as an intermediate in the synthesis of drugs targeting metabolic disorders.
    • Investigated for its role in developing therapeutics that require enhanced stability and bioactivity.
  • Peptide Synthesis :
    • Serves as a building block for incorporating difluoro amino acids into peptides.
    • Enhances the stability of peptides, making them more effective in therapeutic applications.
  • Biochemical Research :
    • Employed to study enzyme interactions and protein folding.
    • Aids in understanding complex biological processes by providing insights into molecular mechanisms.
  • Material Science :
    • Used in creating novel materials with specific properties such as increased thermal stability and chemical resistance.
  • Fluorine Chemistry :
    • The presence of fluorine allows for exploration of new chemical reactions and applications in agrochemicals.

Biological Activity Data

The biological activity of Boc-Dfd-PAK has been assessed through various studies focusing on its pharmacological properties. Below is a summary table highlighting key findings from recent research:

StudyObjectiveKey Findings
Investigate enzyme inhibitionBoc-Dfd-PAK showed significant inhibition of specific metabolic enzymes, suggesting potential therapeutic applications.
Assess peptide stabilityIncorporation of Boc-Dfd-PAK into peptides resulted in enhanced stability under physiological conditions compared to non-fluorinated counterparts.
Evaluate binding affinityThe compound demonstrated increased binding affinity to target proteins, indicating its effectiveness in drug design.

Case Studies

  • Case Study 1: Enzyme Interaction
    • A study conducted on the interaction of Boc-Dfd-PAK with a key metabolic enzyme revealed that the compound acts as a competitive inhibitor, offering insights into its potential use in treating metabolic disorders.
  • Case Study 2: Peptide Therapeutics
    • Research involving the synthesis of peptides containing Boc-Dfd-PAK indicated improved pharmacokinetic properties, leading to prolonged circulation time and enhanced therapeutic efficacy in animal models.
  • Case Study 3: Material Applications
    • Experiments demonstrated that materials synthesized using Boc-Dfd-PAK exhibited superior thermal stability compared to those made with traditional amino acids, showcasing its utility in industrial applications.

Q & A

Q. How to resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Solubility inconsistencies may arise from polymorphic forms or residual solvents. Characterize crystalline forms via X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA). Standardize solvent systems (e.g., aqueous ethanol vs. methanol) for solubility testing. Cross-validate results using nephelometry (turbidity measurements) and saturation shake-flask methods .

Biological Interactions

Q. What experimental approaches assess the compound’s interaction with ion channels or transporters?

  • Methodological Answer : Use patch-clamp electrophysiology to evaluate modulation of potassium channels (e.g., Kv1.3). Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to channel domains. Fluorescent probes (e.g., thallium flux assays) quantify ion transport inhibition/activation in cell lines .

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